2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyrazolo[1,5-a][1,3,5]triazin core, and a sulfamoylphenyl ethyl acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,3,5]triazin core, introduction of the fluorophenyl group, and subsequent attachment of the sulfamoylphenyl ethyl acetamide moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It may be utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
Disilane-bridged architectures: These compounds feature unique electronic properties due to the presence of Si-Si bonds.
Ethyl acetoacetate: Known for its keto-enol tautomerism, this compound is used in various synthetic applications.
Uniqueness
2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H19FN6O4S2 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H19FN6O4S2/c22-15-5-3-14(4-6-15)17-11-25-28-19(17)26-20(27-21(28)30)33-12-18(29)24-10-9-13-1-7-16(8-2-13)34(23,31)32/h1-8,11H,9-10,12H2,(H,24,29)(H2,23,31,32)(H,26,27,30) |
InChI Key |
XHIHCUMJOJXHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)S(=O)(=O)N |
Origin of Product |
United States |
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